Ethyl 5-methoxy-3-oxopentanoate

描述

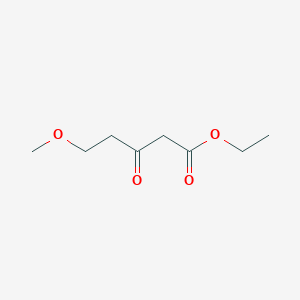

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-methoxy-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTMYNBYBPPREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617774 | |

| Record name | Ethyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104629-86-9 | |

| Record name | Ethyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methoxy-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxy-3-oxopentanoate is a β-keto ester of interest in organic synthesis and potentially in medicinal chemistry. Its bifunctional nature, containing both a ketone and an ester group, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, general experimental protocols for its characterization, and a proposed workflow for the evaluation of its biological activity.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 104629-86-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methoxy-3-oxopentanoic acid ethyl ester | [2] |

| Density | 1.04 g/cm³ | [2] |

| Boiling Point | 230.87 °C at 760 mmHg | [2] |

| Flash Point | 93.38 °C | [2] |

| Refractive Index | 1.423 | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Reference |

| ¹³C NMR | Spectral data available on PubChem. | [1] |

| GC-MS | Top 5 Peaks (m/z): 45, 100, 87, 55, 43. | [1] |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements | Reference |

| H315: Causes skin irritation | Skin Irrit. 2 | P261, P264, P280, P302+P352, P332+P313, P362 | [1] |

| H319: Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 | [1] |

| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1] |

Synthesis and Reactivity

Plausible Synthetic Route: Claisen Condensation

A viable method for the synthesis of this compound is the Claisen condensation between ethyl 3-methoxypropanoate and ethyl acetate, using a strong base such as sodium ethoxide.[3][4][5][6]

Reaction Scheme:

Caption: Proposed workflow for the biological screening of this compound.

Conclusion

This compound is a β-keto ester with potential applications in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a plausible synthetic route, and general protocols for its characterization. While specific biological data for this compound is not yet available, the proposed screening workflow provides a roadmap for future investigations into its potential as a bioactive molecule. Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and potential biological applications of this compound.

References

- 1. This compound | C8H14O4 | CID 21765727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-methoxy-3-oxopentanoate, a molecule of interest in various chemical and pharmaceutical research domains. This document details the analytical techniques and interpretation of spectroscopic data essential for confirming its molecular structure, presented in a format tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is identified by the following key parameters:

| Property | Value |

| Molecular Formula | C₈H₁₄O₄[1] |

| IUPAC Name | This compound[1] |

| CAS Number | 104629-86-9[1] |

| Molecular Weight | 174.19 g/mol [1] |

| Appearance | Colorless to pale yellow oil or low-melting solid (Predicted) |

| Boiling Point | 230.87 °C at 760 mmHg[2][3] |

| Density | 1.04 g/cm³[3] |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is definitively established through the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern, confirming its elemental composition and connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities, and the pure compound then enters the MS for ionization and analysis.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

Data Presentation: Key Mass Spectral Peaks

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The most abundant peaks are summarized below:

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - C₂H₅]⁺ |

| 129 | Moderate | [M - OCH₂CH₃]⁺ |

| 100 | 84.0 | [CH₃OCH₂CH₂CO]⁺ |

| 87 | 81.7 | [CH₃OCH₂CH₂C≡O]⁺ |

| 55 | 38.9 | [C₃H₃O]⁺ |

| 45 | 99.9 | [COOCH₂CH₃]⁺ |

| 43 | 29.0 | [CH₃CO]⁺ |

Data sourced from PubChem CID 21765727[1]

Interpretation of Fragmentation:

The fragmentation pattern is consistent with the structure of a β-keto ester containing a methoxy group. Key fragmentation pathways include the loss of the ethoxy group from the ester, cleavage adjacent to the carbonyl groups, and rearrangements. The base peak at m/z 45 corresponds to the stable ethoxycarbonyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon and hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (typically CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectrometer Frequency: 300-500 MHz for ¹H NMR, 75-125 MHz for ¹³C NMR

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS)

Data Presentation: Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.65 | Triplet | 2H | CH₃OCH₂ - |

| ~3.40 | Singlet | 2H | -COCH₂ CO- |

| ~3.30 | Singlet | 3H | CH₃ O- |

| ~2.70 | Triplet | 2H | -COCH₂CH₂ OCH₃ |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~202 | C=O | C =O (Ketone) |

| ~167 | C=O | C =O (Ester) |

| ~68 | CH₂ | CH₃OCH₂ - |

| ~61 | CH₂ | -OCH₂ CH₃ |

| ~59 | CH₃ | CH₃ O- |

| ~49 | CH₂ | -COCH₂ CO- |

| ~45 | CH₂ | -COCH₂CH₂ OCH₃ |

| ~14 | CH₃ | -OCH₂CH₃ |

Interpretation of NMR Spectra:

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group of the ester, the methoxy group, and the three methylene groups. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and carbonyl groups. The ¹³C NMR spectrum will confirm the presence of two different carbonyl carbons (ketone and ester) and the six other distinct carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A thin film of neat liquid this compound is placed between two KBr plates, or a solution in a suitable solvent (e.g., CCl₄) is prepared and placed in an IR cell. The spectrum is recorded using an FT-IR spectrometer.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2950-2850 | Medium-Strong | C-H (Alkyl) | Stretching |

| ~1745 | Strong | C=O (Ester) | Stretching |

| ~1720 | Strong | C=O (Ketone) | Stretching |

| ~1250-1050 | Strong | C-O (Ester, Ether) | Stretching |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the ester and ketone functional groups.[4][5][6] The presence of strong C-O stretching bands further confirms the ester and ether linkages. The C-H stretching vibrations of the alkyl portions of the molecule will be observed in their typical region.

Synthesis Pathway

A plausible synthetic route to this compound involves the Claisen condensation of ethyl 3-methoxypropanoate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Experimental Workflow: Synthesis of this compound

Caption: A proposed synthetic workflow for this compound.

Structure Elucidation Logic

The elucidation of the structure of this compound follows a logical progression of analysis of the spectroscopic data.

Caption: The logical workflow for the structure elucidation of this compound.

Conclusion

The collective evidence from mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a coherent and unambiguous confirmation of the structure of this compound. The molecular formula and fragmentation pattern are established by MS, the presence of key functional groups is confirmed by IR, and the precise arrangement of atoms and their connectivity are determined by NMR. This comprehensive analytical approach is fundamental in the characterization of novel compounds in the field of drug development and chemical research.

References

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 104629-86-9 Molecular Formula: C₈H₁₄O₄ Synonyms: 5-Methoxy-3-oxopentanoic acid ethyl ester

This technical guide provides a comprehensive overview of Ethyl 5-methoxy-3-oxopentanoate, a versatile β-keto ester of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a detailed protocol for its synthesis and purification, and discusses its potential applications as a key intermediate in the development of active pharmaceutical ingredients (APIs).

Physicochemical and Safety Data

This compound is a liquid at room temperature.[1] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 174.19 g/mol | [2][3] |

| Exact Mass | 174.08920892 Da | [2] |

| Density | 1.04 g/cm³ | [4] |

| Boiling Point | 230.87 °C at 760 mmHg | [4] |

| Flash Point | 93.38 °C | [4] |

| Refractive Index | 1.423 | [4] |

| LogP | 0.54520 | [No Source] |

| Vapor Pressure | 0.064 mmHg at 25°C | [4] |

Safety Information

This compound is classified with the following GHS hazard statements[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis and Purification

The synthesis of this compound can be effectively achieved via a crossed Claisen condensation reaction.[1][3][5][6] This method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for producing β-keto esters.[5][6] The proposed synthetic pathway involves the base-promoted condensation of ethyl acetate and ethyl 3-methoxypropanoate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

Ethyl acetate

-

Ethyl 3-methoxypropanoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: To the flask, add anhydrous ethanol followed by the portion-wise addition of sodium ethoxide.

-

Reactant Addition: A mixture of ethyl acetate (1.0 eq) and ethyl 3-methoxypropanoate (1.2 eq) is added dropwise to the stirred base solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and acidified to a pH of ~4-5 with 1 M HCl.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product often requires purification to remove unreacted starting materials and side products. Flash column chromatography is a standard and effective method.

Materials and Equipment:

-

Silica gel for flash chromatography

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes)

-

Glass column, flasks, and other standard chromatography equipment

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product, as identified by TLC.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

β-Keto esters, such as this compound, are highly valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][8] Their bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations, making them ideal building blocks for constructing more complex molecular architectures.[4][9]

While specific research detailing the direct biological activity of this compound is not widely available in the public domain, its utility lies in its role as a precursor. The dual electrophilic and nucleophilic character of β-keto esters makes them key synthons for creating heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[10] For instance, structural analogs are used in the synthesis of pyridazinone derivatives, which are crucial intermediates for certain high-value APIs.

Caption: Role as a versatile building block in API synthesis.

The potential for this molecule in drug discovery is significant. It can be used to generate libraries of diverse compounds for screening against various biological targets. The methoxy group and the ethyl ester can be modified or cleaved, and the keto-carbonyl and adjacent methylene group provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, leading to novel chemical entities with potential therapeutic value. Further research and molecular docking studies could elucidate specific biological targets and help design novel therapeutics based on this versatile scaffold.

References

- 1. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. This compound | C8H14O4 | CID 21765727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chembk.com [chembk.com]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl 3-methoxypropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jbcpm.com [jbcpm.com]

Physical properties of ethyl 5-methoxy-3-oxopentanoate

An In-depth Technical Guide to the Physical Properties of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical databases and safety documentation to serve as a foundational resource for laboratory and research applications.

Chemical Identity and Structure

This compound is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester. Its chemical structure and key identifiers are fundamental for its application in chemical synthesis and research.

-

IUPAC Name: this compound[1]

-

CAS Number: 104629-86-9[1]

-

Canonical SMILES: CCOC(=O)CC(=O)CCOC[1]

-

InChI Key: HDTMYNBYBPPREL-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molar Mass | 174.19 g/mol | [1][2] |

| Density | 1.04 g/cm³ | [2] |

| Boiling Point | 230.869 °C at 760 mmHg | [2] |

| Flash Point | 93.382 °C | [2] |

| Molecular Weight | 174.19 | [1][2] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask of known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, and any excess is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A Pensky-Martens closed-cup tester or a similar device.

-

Procedure:

-

The sample is placed in the test cup of the apparatus.

-

The cup is heated at a slow, constant rate.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite.

-

Logical Workflow for Synthesis and Purification

As this compound is a beta-keto ester, a general workflow for its synthesis and subsequent purification can be conceptualized. The following diagram illustrates a logical sequence for a typical synthesis, work-up, and purification process for a compound of this class.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

Based on available safety data for this compound, the following hazards have been identified:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxy-3-oxopentanoate is a beta-keto ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring both an ester and a ketone functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance to the field of drug development.

Chemical and Physical Properties

This compound, with the CAS number 104629-86-9, is a liquid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H14O4 | [2][3] |

| Molecular Weight | 174.19 g/mol | [2][4] |

| CAS Number | 104629-86-9 | [4][5][6] |

| Appearance | Liquid | [1] |

| Density | 1.04 g/cm³ | [3] |

| Boiling Point | 230.869 °C at 760 mmHg | [3] |

| Flash Point | 93.382 °C | [3] |

| InChI Key | HDTMYNBYBPPREL-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[7][8][9] In the case of this compound, a mixed Claisen condensation between ethyl acetate and ethyl 3-methoxypropanoate is the most plausible approach.

Experimental Protocol: Mixed Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound via a mixed Claisen condensation.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl acetate

-

Ethyl 3-methoxypropanoate

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.

-

Addition of Esters: A mixture of ethyl acetate and ethyl 3-methoxypropanoate is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring. Since only ethyl acetate has enolizable α-hydrogens, it will act as the nucleophilic donor, while ethyl 3-methoxypropanoate will serve as the electrophilic acceptor.

-

Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation.

Synthetic Workflow Diagram

References

- 1. This compound | 104629-86-9 [sigmaaldrich.com]

- 2. This compound | C8H14O4 | CID 21765727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound , 95+% , 104629-86-9 - CookeChem [cookechem.com]

- 5. 104629-86-9,5-METHOXY-3-OXO-PENTANOIC ACID ETHYL ESTER [lookchemicals.com]

- 6. This compound | CAS#:104629-86-9 | Chemsrc [chemsrc.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the boiling point of ethyl 5-methoxy-3-oxopentanoate, a key physical property for its application in research and development. This document outlines the available data, a generalized experimental protocol for its determination, and a logical workflow for the procedure.

Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and use in synthetic chemistry. The boiling point, in particular, is a fundamental characteristic for distillation and assessing purity.

| Property | Value | Conditions |

| Boiling Point | 230.869 °C | at 760 mmHg |

| Molecular Formula | C8H14O4 | |

| Molar Mass | 174.19 g/mol | |

| Density | 1.04 g/cm³ | |

| Flash Point | 93.382 °C | |

| Vapor Pressure | 0.064 mmHg | at 25 °C |

| Refractive Index | 1.423 |

Experimental Protocol: Determination of Boiling Point

The following is a generalized protocol for the determination of the boiling point of a liquid compound such as this compound via distillation, a standard method in organic chemistry.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

This compound (sample)

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. The distillation flask should be securely clamped and placed in the heating mantle or oil bath.

-

Sample Preparation: Add a measured volume of this compound to the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Begin heating the sample gently. The heating rate should be controlled to allow for a slow and steady distillation rate, typically 1-2 drops per second.

-

Equilibrium and Reading: Observe the temperature as the liquid begins to boil and the vapor phase moves into the condenser. The boiling point is the temperature at which the thermometer reading remains constant while the liquid is actively boiling and condensing.

-

Data Recording: Record the stable temperature reading as the boiling point of the sample. Also, record the atmospheric pressure at the time of the experiment.

-

Post-Procedure: Once the distillation is complete or the desired amount of distillate is collected, turn off the heat and allow the apparatus to cool down before dismantling.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a compound's boiling point.

Caption: Workflow for Boiling Point Determination.

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-methoxy-3-oxopentanoate, a valuable β-keto ester in organic synthesis. This document details its chemical properties, a robust synthetic pathway, and its potential applications in research and drug development.

Chemical Identity and Properties

This compound is formally recognized by the IUPAC name This compound [1]. Its chemical structure and key physicochemical properties are summarized below.

Physicochemical Data

A compilation of essential data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 104629-86-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Density | 1.04 g/cm³ | [2] |

| Boiling Point | 230.869 °C at 760 mmHg | [2] |

| Flashing Point | 93.382 °C | [2] |

| Vapor Pressure | 0.064 mmHg at 25 °C | [2] |

| Refractive Index | 1.423 | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the base-mediated condensation of an ester with another carbonyl compound. In this case, the likely precursors are ethyl acetate and an ester of 3-methoxypropanoic acid.

Synthetic Workflow: Claisen Condensation

The following diagram illustrates the logical workflow for the synthesis of this compound via a Claisen condensation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound based on the principles of the Claisen condensation.

Materials:

-

Ethyl acetate

-

Methyl 3-methoxypropanoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Enolate Formation: The flask is cooled in an ice bath. Ethyl acetate is added dropwise to the stirred sodium ethoxide solution, maintaining a low temperature to facilitate the formation of the ethyl acetate enolate.

-

Condensation: Following the formation of the enolate, methyl 3-methoxypropanoate is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may be gently heated to drive the condensation to completion.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess base is neutralized by the careful addition of a chilled, dilute aqueous solution of hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.

-

Washing: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Applications in Research and Drug Development

This compound, as a β-keto ester, is a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

While specific, large-scale applications in drug manufacturing are not extensively documented in publicly available literature, compounds with the β-keto ester motif are crucial in medicinal chemistry. They serve as key precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents. For instance, β-keto esters are widely used in the Hantzsch pyridine synthesis and similar cyclization reactions to create substituted pyridines and other nitrogen-containing heterocycles.

The presence of the methoxy group in this compound offers an additional site for modification or can influence the electronic properties and conformation of the final molecule, which can be advantageous in the design of new therapeutic agents. Researchers and drug development professionals can utilize this compound as a starting material to explore novel molecular scaffolds with potential biological activity. Its utility is particularly pronounced in the synthesis of analogues of existing drugs or in the generation of compound libraries for high-throughput screening. A structurally similar compound, 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid, has been noted for its potential in medicinal chemistry, with studies exploring its anti-inflammatory and anticancer properties[3]. This suggests that derivatives of methoxy-substituted pentanoic acids are of interest in the pharmaceutical field.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-methoxy-3-oxopentanoate (CAS No: 104629-86-9). Due to the limited availability of public experimental nuclear magnetic resonance (NMR) and infrared (IR) spectra for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted NMR and IR spectroscopic data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry Data (Experimental)

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 25 eV |

| Instrument | HITACHI M-52 |

| m/z | Relative Intensity (%) | Plausible Fragment |

| 45 | 99.99 | [C2H5O]+ |

| 100 | 84.00 | [M - C4H10O]+ |

| 87 | 81.70 | [M - C3H5O2]+ |

| 55 | 38.90 | [C3H3O]+ |

| 43 | 29.00 | [C2H3O]+ |

Data sourced from PubChem.[1]

¹H NMR Data (Predicted)

The predicted ¹H NMR data is based on the chemical structure of this compound in a standard deuterated solvent like CDCl₃. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | 1.25 | triplet | 3H | 7.1 |

| -OCH₃ | 3.35 | singlet | 3H | - |

| -C(O)CH₂C(O)- | 3.50 | singlet | 2H | - |

| -C(O)CH₂CH₂- | 2.80 | triplet | 2H | 6.5 |

| -CH₂OCH₃ | 3.70 | triplet | 2H | 6.5 |

| -OCH₂CH₃ | 4.15 | quartet | 2H | 7.1 |

¹³C NMR Data (Predicted)

The predicted ¹³C NMR data is based on the chemical structure of this compound in a standard deuterated solvent like CDCl₃.

| Assignment | Predicted Chemical Shift (ppm) |

| -OCH₂C H₃ | 14.2 |

| -OC H₃ | 59.0 |

| -OC H₂CH₃ | 61.5 |

| -C(O)C H₂C(O)- | 49.0 |

| -C(O)C H₂CH₂- | 45.0 |

| C H₂OCH₃ | 68.0 |

| -C (O)O- | 167.0 |

| -C (O)- | 202.0 |

Infrared (IR) Spectroscopy Data (Predicted)

The predicted IR absorption frequencies are based on the functional groups present in this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (alkane) | 2980-2850 | Stretching |

| C=O (ester) | 1745-1735 | Stretching |

| C=O (ketone) | 1725-1705 | Stretching |

| C-O (ester) | 1250-1100 | Stretching |

| C-O (ether) | 1150-1085 | Stretching |

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy of β-Keto Esters

-

Sample Preparation :

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. A standard acquisition may include 8 to 16 scans.

-

For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy of a Liquid Sample

-

Sample Preparation (Neat Liquid Film) :

-

Place one to two drops of the liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Setup :

-

Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of an Ethyl Ester

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Transfer the final solution to a GC vial.

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) :

-

Ion Source Temperature: 200-250 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV (or 25 eV as per the experimental data).

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

-

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and detection.

-

-

Data Analysis :

-

The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components.

-

The mass spectrum for the peak corresponding to this compound can be analyzed to determine its fragmentation pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

References

Stability and storage of ethyl 5-methoxy-3-oxopentanoate

An In-depth Technical Guide on the Stability and Storage of Ethyl 5-Methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide extrapolates information from the known chemical behavior of β-keto esters and available supplier safety data. It covers the inherent instability of the β-keto ester functional group, potential degradation pathways, and general best practices for storage and handling. Furthermore, this document outlines detailed experimental protocols for conducting stability studies, including forced degradation and analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups makes these molecules valuable synthetic intermediates but also imparts inherent chemical instability. Understanding the stability profile of this compound is crucial for ensuring its quality, purity, and suitability for research and development applications, particularly in the pharmaceutical industry where impurities and degradation products can have significant impacts.

Stability Profile and Degradation Pathways

2.1. Hydrolytic Degradation

Under both acidic and basic conditions, the ester functionality of this compound is susceptible to hydrolysis. This reaction yields the corresponding β-keto acid, 5-methoxy-3-oxopentanoic acid, and ethanol.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester is hydrolyzed to the carboxylic acid and alcohol. This is a reversible process.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt and the alcohol.

2.2. Decarboxylation

The β-keto acid intermediate formed from hydrolysis is prone to decarboxylation, especially upon heating. This reaction involves the loss of carbon dioxide to form a ketone, in this case, 5-methoxy-2-pentanone.

2.3. Other Potential Degradation Pathways

-

Oxidation: While less common for this specific structure, strong oxidizing agents could potentially lead to degradation.

-

Photodegradation: Exposure to UV light may induce degradation, although specific studies on this compound are lacking.

A generalized degradation pathway for this compound is illustrated below.

Caption: General degradation pathway of this compound.

Recommended Storage and Handling

Based on supplier recommendations and the general properties of β-keto esters, the following storage and handling procedures are advised to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent potential oxidation. |

| Container | Tightly sealed, light-resistant container. | To prevent hydrolysis from atmospheric moisture and potential photodegradation. |

| Handling | Avoid contact with strong acids, bases, and oxidizing agents. | These substances can catalyze degradation. |

GHS Hazard Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. A general workflow for such a study is presented below.

Caption: Experimental workflow for a forced degradation study.

4.1. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. Due to the keto-enol tautomerism of β-keto esters, which can cause peak splitting and broadening in reversed-phase HPLC, method development requires careful optimization.

| Parameter | Typical Starting Conditions | Considerations |

| Column | C18, 250 mm x 4.6 mm, 5 µm | - |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase can help to suppress the enolate form and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | - |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | - |

| Column Temperature | 30-40°C | Increased temperature can accelerate the interconversion between tautomers, potentially leading to a single, averaged peak. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | DAD allows for peak purity analysis. |

4.2. GC-MS for Identification of Volatile Degradation Products

GC-MS is a powerful technique for identifying volatile degradation products, such as the decarboxylated product (5-methoxy-2-pentanone) and ethanol.

| Parameter | Typical Conditions |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150°C |

| MS Scan Range | 35-500 amu |

4.3. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for the structural elucidation of degradation products and for studying the keto-enol tautomerism.

| Parameter | Procedure |

| Sample Preparation | Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |

| ¹H NMR | Acquire a standard proton spectrum to identify characteristic signals of the parent compound and any new species. |

| ¹³C NMR | Acquire a proton-decoupled carbon spectrum to observe changes in the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Use these experiments to establish connectivity and definitively assign the structures of degradation products. |

Conclusion

While specific stability data for this compound is not extensively documented, its chemical nature as a β-keto ester suggests a susceptibility to hydrolysis and decarboxylation. Proper storage at refrigerated temperatures (2-8°C) in a tightly sealed, light-resistant container under an inert atmosphere is crucial to maintain its purity. For applications requiring a thorough understanding of its stability, conducting forced degradation studies using the outlined analytical methodologies is strongly recommended. This will enable the development of a comprehensive stability profile and ensure the quality of the material for its intended scientific use.

References

Unveiling the Potential Biological Activity of Ethyl 5-methoxy-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of ethyl 5-methoxy-3-oxopentanoate is currently limited. This guide provides a comprehensive overview based on available data, including patent literature and analysis of structurally similar compounds, to infer potential areas of pharmacological interest and to propose a roadmap for future research.

Introduction

This compound is a β-keto ester with the molecular formula C₈H₁₄O₄. While dedicated pharmacological studies on this specific molecule are not widely published, its structural motifs suggest potential for biological activity. This technical guide aims to consolidate the available information, propose potential therapeutic applications, and provide a framework for its systematic investigation.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | PubChem |

| Molecular Weight | 174.19 g/mol | PubChem |

| CAS Number | 104629-86-9 | PubChem |

| Appearance | Not specified | - |

| Boiling Point | 230.9±23.0 °C | PubChem |

| Density | 1.048±0.06 g/cm³ | PubChem |

| LogP | 0.47 | PubChem |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

Potential Biological Activity and Therapeutic Indications

The most direct indication of potential biological activity for this compound comes from its inclusion in recent patent literature.

Modulation of Toll-Like Receptors (TLRs)

A patent application (US20230365594A1) discloses the use of thienopyrrole compounds for the treatment of autoimmune diseases and inflammatory conditions. While the patent's core claims are on the final thienopyrrole compounds, "this compound" is listed as a reactant in the synthesis of these active molecules. The therapeutic application of the final compounds is centered on the inhibition of Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) .

This suggests that this compound, or derivatives thereof, may possess TLR7/8 inhibitory activity. TLR7 and TLR8 are key components of the innate immune system that recognize single-stranded RNA, often of viral origin. Their overactivation is implicated in the pathophysiology of various autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis. Inhibition of these receptors is a promising therapeutic strategy for these conditions.

Insights from Structurally Similar Compounds

Analysis of compounds with similar structural features can provide further hypotheses regarding the potential biological activities of this compound. A structurally related compound, 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid , has been investigated for its potential as an anti-inflammatory and anticancer agent. This suggests that the core pentanoate structure with a methoxy group may be a pharmacophore for these activities.

Proposed Experimental Workflow for Biological Evaluation

Given the limited data, a systematic evaluation of the biological activity of this compound is warranted. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Detailed Methodologies for Key Experiments

The following are generalized protocols for key experiments to assess the potential biological activity of this compound.

TLR7/8 Reporter Assay (In Vitro)

Objective: To determine if this compound can inhibit TLR7 and/or TLR8 signaling.

Methodology:

-

Cell Line: HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

-

Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with a known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40).

-

Incubation: Incubate for 16-24 hours.

-

Detection: Measure SEAP activity in the culture supernatant using a colorimetric substrate.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the TLR7/8-mediated NF-κB activation.

Cytotoxicity Assay (In Vitro)

Objective: To assess the cytotoxic effect of this compound on relevant cell lines.

Methodology:

-

Cell Lines: Use peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

-

Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound for 24-72 hours.

-

Detection: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

-

Analysis: Determine the CC₅₀ value, which is the concentration of the compound that causes 50% cell death.

In Vivo Model of Lupus-like Disease

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of systemic lupus erythematosus.

Methodology:

-

Animal Model: Use a well-established mouse model of lupus, such as the MRL/lpr or NZB/W F1 strains.

-

Dosing: Once the mice develop signs of disease (e.g., proteinuria, autoantibody production), administer this compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor disease progression by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and kidney histopathology.

-

Analysis: Compare the disease parameters in the treated group with a vehicle-treated control group to determine the therapeutic efficacy.

Potential Signaling Pathway

Based on the patent information, a potential mechanism of action for derivatives of this compound is the inhibition of the TLR7/8 signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified TLR7/8 signaling pathway and the putative inhibitory point of action.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, its inclusion in patent literature for the synthesis of TLR7/8 inhibitors presents a compelling case for its further investigation as a potential therapeutic agent or a valuable synthetic intermediate. The proposed experimental workflow provides a clear path for elucidating its biological functions. Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives to validate the hypothesized anti-inflammatory and autoimmune properties. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and pharmacokinetic properties of this chemical scaffold.

References

Methodological & Application

Synthesis of Ethyl 5-methoxy-3-oxopentanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 5-methoxy-3-oxopentanoate, a valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and drug development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis proceeds by the reaction of ethyl 4-bromo-3-oxobutanoate with sodium methoxide in a suitable solvent. The methoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired ether.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a closely related synthesis of ethyl 4-(benzyloxy)-3-oxobutanoate.[1]

| Parameter | Value | Reference |

| Starting Material 1 | Ethyl 4-bromo-3-oxobutanoate | [2] |

| Starting Material 2 | Sodium Methoxide | |

| Product | This compound | [3] |

| Molecular Formula | C₈H₁₄O₄ | [3] |

| Molecular Weight | 174.19 g/mol | [3] |

| Typical Yield | ~85-90% (estimated based on analogy) | [1] |

| Appearance | Colorless to pale yellow oil (predicted) | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) |

Experimental Protocol

This protocol is adapted from a similar Williamson ether synthesis.[1]

Materials:

-

Ethyl 4-bromo-3-oxobutanoate (1.0 eq.)

-

Sodium methoxide (1.1 eq.)

-

Anhydrous Methanol (as solvent)

-

Anhydrous Diethyl ether or Dichloromethane (for workup)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol.

-

Addition of Sodium Methoxide: Carefully add sodium methoxide to the methanol with stirring until it is fully dissolved.

-

Addition of Ethyl 4-bromo-3-oxobutanoate: To the stirred solution of sodium methoxide, add ethyl 4-bromo-3-oxobutanoate dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The synthesis of this compound proceeds via an SN2 mechanism, which is a type of nucleophilic substitution.

Caption: SN2 mechanism for the Williamson ether synthesis.

References

Application Notes and Protocols: Alkylation Reactions of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxy-3-oxopentanoate is a versatile building block in organic synthesis, amenable to a variety of chemical transformations. This document provides detailed application notes and generalized protocols for the alkylation of this compound at the C2 and C4 positions. Due to a lack of specific documented examples for this particular substrate in publicly available literature, the protocols provided are based on well-established procedures for the alkylation of analogous β-keto esters. These notes are intended to serve as a comprehensive guide for researchers in designing and executing alkylation reactions with this compound.

Introduction

This compound possesses two potentially nucleophilic carbon centers, C2 and C4, flanking the ketone carbonyl group. The protons on these carbons are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction to form a new carbon-carbon bond. This alkylation is a fundamental transformation for introducing molecular complexity. The regioselectivity of the alkylation (C2 vs. C4) can be influenced by the choice of base and reaction conditions.

General Reaction Pathway

The alkylation of this compound proceeds via a two-step mechanism: enolate formation and nucleophilic attack.

-

Enolate Formation: A base abstracts an acidic α-proton from either the C2 or C4 position to form a resonance-stabilized enolate. The choice of base is critical. A relatively weak base like sodium ethoxide will establish an equilibrium with the β-keto ester, while a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will lead to irreversible and quantitative enolate formation.

-

Nucleophilic Attack (Alkylation): The nucleophilic enolate then attacks an electrophile, typically an alkyl halide, in an S_N2 reaction, resulting in the formation of a new C-C bond at the α-carbon.

Experimental Protocols

The following are generalized protocols for the alkylation of this compound. Researchers should optimize these conditions for their specific alkylating agents and desired outcomes.

Protocol 1: Alkylation using Sodium Ethoxide (Thermodynamic Control)

This protocol is suitable for the formation of the more substituted, thermodynamically favored product.

Materials:

-

This compound

-

Anhydrous ethanol

-

Sodium metal or Sodium Ethoxide

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Enolate Formation: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (50 mL per 10 mmol of the ester). b. Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used. c. Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (1 equivalent) dropwise with stirring. d. Stir the mixture for 30-60 minutes at room temperature to ensure complete enolate formation.

-

Alkylation: a. To the enolate solution, add the alkyl halide (1.1-1.5 equivalents) dropwise. b. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. To the residue, add 50 mL of diethyl ether and 50 mL of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel, shake, and separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. f. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: a. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) (Kinetic Control)

This protocol is designed for the rapid, irreversible formation of the less sterically hindered enolate, leading to the kinetically favored product.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Inert atmosphere (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

LDA Preparation (in situ): a. To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (30 mL per 10 mmol of the ester) and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (1.1 equivalents) to the cold THF. c. Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. d. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: a. In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF (20 mL per 10 mmol). b. Cool this solution to -78 °C. c. Transfer the freshly prepared LDA solution to the ester solution via cannula or a syringe, dropwise, while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: a. Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. b. Allow the reaction to stir at -78 °C for 1-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 40 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the organic phase under reduced pressure.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CH₃I | NaOEt | EtOH | Reflux | ||

| 2 | CH₃CH₂Br | NaOEt | EtOH | Reflux | ||

| 3 | CH₃I | LDA | THF | -78 to RT | ||

| 4 | CH₃CH₂Br | LDA | THF | -78 to RT |

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the alkylation of this compound.

Application Notes and Protocols for the Decarboxylation of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the decarboxylation of β-keto esters, with a specific focus on ethyl 5-methoxy-3-oxopentanoate. The protocols described herein are foundational for the synthesis of ketones from β-keto ester precursors, a critical transformation in the development of pharmaceutical compounds and other fine chemicals.

The decarboxylation of this compound yields 5-methoxy-2-pentanone, a valuable synthetic intermediate. This transformation can be achieved through several methods, primarily categorized as neutral (Krapcho), acidic, or basic conditions. Each method offers distinct advantages and is suitable for different substrate sensitivities and reaction scales.

General Reaction Scheme

The overall transformation involves the removal of the carbethoxy group (–COOEt) from the β-keto ester to afford the corresponding ketone.

Caption: General workflow for the decarboxylation of this compound.

Krapcho Decarboxylation Mechanism

Caption: Simplified mechanism of the Krapcho decarboxylation.

Acid-Catalyzed Decarboxylation Mechanism

Caption: Mechanism of acid-catalyzed hydrolysis and decarboxylation.

Application Notes and Protocols: Ethyl 5-Methoxy-3-oxopentanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxy-3-oxopentanoate is a versatile bifunctional molecule containing both a β-ketoester moiety and a terminal methoxy group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and molecules with potential pharmaceutical applications. Its structure allows for a variety of chemical transformations, including alkylations, condensations, and cyclizations, providing access to a diverse range of molecular architectures. These application notes provide a comprehensive overview of the synthesis of this compound and its utility in the synthesis of pyrazole derivatives, which are prominent scaffolds in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 104629-86-9 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 230.9±23.0 °C at 760 mmHg |

| Density | 1.04±0.1 g/cm³ |

| Solubility | Soluble in most common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a mixed Claisen condensation reaction. This method involves the reaction of the enolate of ethyl acetate with a suitable methoxyacetyl ester, such as methyl methoxyacetate, in the presence of a strong base like sodium ethoxide.

Reaction Scheme

Caption: Mixed Claisen condensation for the synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl acetate

-

Methyl methoxyacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

-

Cool the solution to 0 °C in an ice bath.

-